molecular formula C19H17NO2 B2618932 (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide CAS No. 887346-71-6

(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B2618932
CAS No.: 887346-71-6
M. Wt: 291.35
InChI Key: WQPCHFJVWDRGHK-DHZHZOJOSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene moiety linked to a prop-2-enamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through a condensation reaction between an appropriate amine (such as 4-methylaniline) and a suitable acylating agent (such as acryloyl chloride).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromenes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The prop-2-enamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

    (2E)-3-(2H-chromen-3-yl)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may enhance its biological activity or alter its chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing compounds with specific properties for research or therapeutic purposes.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPCHFJVWDRGHK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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